molecular formula C21H25NO4S B2358985 Methyl 2-((1-(3-(2-methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034577-74-5

Methyl 2-((1-(3-(2-methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2358985
CAS No.: 2034577-74-5
M. Wt: 387.49
InChI Key: RUBHSEMFVSXIRT-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3-(2-methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H25NO4S and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Characterization : Research on compounds structurally similar to Methyl 2-((1-(3-(2-methoxynaphthalen-1-yl)propanoyl)pyrrolidin-3-yl)thio)acetate, such as PF-04455242, has revealed their potential as κ-opioid receptor (KOR) antagonists. These compounds have shown promise in the treatment of depression and addiction disorders (Grimwood et al., 2011).

  • Synthesis Applications : The synthesis of related compounds, like 2-methyl-2-[4-(2-oxo-2(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, has been studied, emphasizing the utility of these compounds in various chemical reactions and their potential in creating new molecular structures (Zhang Dan-shen, 2009).

  • Metabolism Studies : Investigations into the metabolism of similar molecules, such as morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-yl)thio) acetate, have been conducted to understand their behavior in biological systems, which is crucial for pharmaceutical applications (Varynskyi & Kaplaushenko, 2020).

  • Chemical Analysis Techniques : The use of related methyl esters for the high-performance liquid chromatographic determination of biologically important thiols showcases the role of these compounds in analytical chemistry (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Properties

IUPAC Name

methyl 2-[1-[3-(2-methoxynaphthalen-1-yl)propanoyl]pyrrolidin-3-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-25-19-9-7-15-5-3-4-6-17(15)18(19)8-10-20(23)22-12-11-16(13-22)27-14-21(24)26-2/h3-7,9,16H,8,10-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBHSEMFVSXIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(C3)SCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.